(4-(噻吩-2-基)哌啶-1-基)(4-(三氟甲氧基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

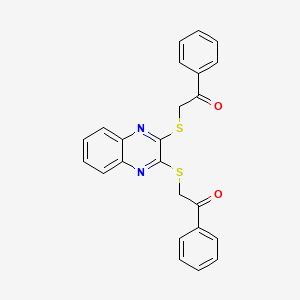

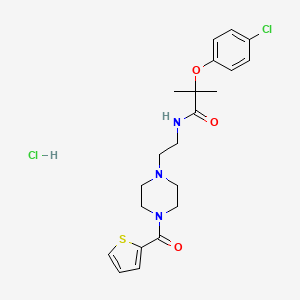

The compound "(4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone" is a heterocyclic compound that includes a thiophene ring, a piperidine ring, and a trifluoromethoxy phenyl group. Thiophene is a sulfur-containing five-membered aromatic ring that has shown a wide range of applications in material science and pharmaceuticals due to its diverse biological activities. These activities include antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties . Piperidine is a six-membered ring containing nitrogen, which is often found in bioactive molecules and pharmaceuticals . The trifluoromethoxy group is known for its ability to modulate the physical and chemical properties of organic molecules, potentially enhancing their biological activity.

Synthesis Analysis

The synthesis of related thiophene-containing compounds typically involves multi-step reactions starting from readily available materials. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone involves the reaction of a precursor with dry ethanol and orthophosphoric acid, followed by purification steps including extraction and recrystallization . Similarly, piperidine derivatives such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride can be synthesized through a sequence of reactions including amidation, Friedel-Crafts acylation, and hydration, with the structures of intermediates and the final product confirmed by spectroscopic techniques like NMR .

Molecular Structure Analysis

The molecular structure of thiophene and piperidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(4-chlorobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiophene and piperidine derivatives can be influenced by the substituents on the rings. For example, the presence of a sulfonyl group can facilitate substitution reactions, as seen in the synthesis of [1-(2,5-dichlorobenzenesulfonyl)-piperidin-4-yl]-(2,4-difluorophenyl)-methanone oxime . The chemical reactions involved in the synthesis of these compounds are often monitored by techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and piperidine derivatives can be studied using various analytical techniques. The crystallographic data can provide insights into the stability and packing of the molecules in the solid state . Thermal properties can be assessed using thermogravimetric analysis, which reveals the temperature range over which the structure remains stable . Additionally, spectroscopic techniques like NMR can confirm the identity and purity of the synthesized compounds . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which complement the experimental findings and help predict the reactivity of the molecule .

科学研究应用

热学和结构性质

正在讨论的化合物与类似的化学结构类似,已对其热稳定性和结构特征进行了探索。在一项研究中,一种相关化合物,[1-(2,5-二氯苯磺酰基)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟,在高达 170°C 的温度下表现出稳定性,展示了其在需要高耐热性的应用中的潜力。晶体结构揭示了哌啶环的椅式构象,表明偏好某些空间排列,这可能会影响其反应性和与其他分子的相互作用。该研究还强调了分子内和分子间氢键的存在,这对于了解此类化合物的溶解度和反应性至关重要 (Karthik 等,2021)。

抗菌应用

与查询化学物质在结构上相似的化合物已显示出有希望的抗菌特性。合成了一系列 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,并测试了它们的抗菌和抗真菌活性。值得注意的是,一些衍生物对各种病原菌和真菌菌株表现出显着的抗菌功效,表明此类化合物在开发新的抗菌剂中的潜力 (Mallesha & Mohana, 2014)。

抗癌活性

与目标化合物结构相似的含噻吩衍生物已被合成并评估其抗癌特性。具体来说,如 (4-苄基-哌啶-1-基)-(1-苯基-3-噻吩-3-基-1H-吡唑-4-基)-甲酮等化合物对 Raji 和 HL60 等癌细胞表现出显着的抑制作用,表明在开发新的抗癌疗法中具有潜在途径 (Inceler, Yılmaz, & Baytas, 2013)。

酶抑制活性

对与查询化合物具有结构特征的 1-苯基-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺衍生物的研究揭示了显着的酶抑制活性。这些化合物对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST) 等酶特别有效,具有显着的抑制常数。这表明在与酶失调相关的疾病中具有潜在的治疗应用 (Cetin, Türkan, Bursal, & Murahari, 2021)。

属性

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-5-3-13(4-6-14)16(22)21-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLXZDUELOYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)